3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine

Lipophilicity ADME Prediction Agrochemical Design

Researchers requiring predictable chemoselectivity in cross-coupling often face synthetic route failure with symmetrical dihalo analogs. 3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine solves this via differentiated halogens (Br at C-3 vs. Cl at C-6) with a reactivity gap (Ar-Br >> Ar-Cl) enabling stepwise Pd-catalyzed derivatization. • Sequential Suzuki-Miyaura: bromine couples first under mild conditions; chlorine couples second with modified catalyst systems • Nitro group reduction to amine unlocks a third diversification vector (amide, sulfonamide, reductive amination) • Vendor-verified purity ≥97% reduces intermediate purification burden by 15-20% in multi-step sequences

Molecular Formula C7H6BrClN2O2
Molecular Weight 265.49 g/mol
CAS No. 415907-79-8
Cat. No. B1321496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine
CAS415907-79-8
Molecular FormulaC7H6BrClN2O2
Molecular Weight265.49 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=C1Br)C)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6BrClN2O2/c1-3-5(8)4(2)10-7(9)6(3)11(12)13/h1-2H3
InChIKeyPSVFNQKLNOBJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine: Structural Baseline


3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine (CAS 415907-79-8) is a pentasubstituted pyridine derivative bearing methyl, bromo, chloro, and nitro groups on the heterocyclic core . It belongs to the class of halogenated nitropyridines widely utilized as versatile building blocks in agrochemical and pharmaceutical research, particularly as intermediates for herbicide and insecticide development [1]. Its molecular formula is C7H6BrClN2O2 with a molecular weight of 265.49 g/mol and a computed LogP of 3.55, indicating moderate lipophilicity suitable for passive membrane permeation in biological target design .

3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine: Analog Substitution Risks


Generic substitution among halogenated nitropyridines fails because the precise pattern of ring substitution governs chemoselectivity in sequential cross-coupling, electronic activation for nucleophilic aromatic substitution (S_NAr), steric accessibility at reactive centers, and downstream molecular properties (lipophilicity, polar surface area) of derived products . The target compound’s 2,4-dimethyl-3-bromo-5-nitro-6-chloro arrangement, for instance, presents differentiated halogens (Br at C-3 vs. Cl at C-6) enabling predictable stepwise derivatization under Suzuki-Miyaura conditions (Br >> Cl in reactivity with standard Pd catalysts) [1]. Replacing this with a monomethyl or positional isomer alters steric shielding around the bromine and nitro group proximity, which can change reaction outcomes and lead to synthetic route failure.

3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine: Quantitative Differentiation


Superior Lipophilicity vs. Monomethyl Analog

The target compound (CAS 415907-79-8) exhibits a computed LogP of 3.55, compared to 2.42 for its closest monomethyl analog 3-bromo-6-chloro-2-methyl-5-nitropyridine (CAS 186413-75-2), a difference of +1.13 log units, corresponding to an approximately 13.5-fold higher theoretical octanol-water partition coefficient [1]. This differential is primarily driven by the additional methyl group at position 4. For agrochemical lead optimization, where logP values between 3 and 4 are often targeted for optimal foliar uptake and systemicity, the target compound falls within this desirable range while the monomethyl analog lies below it .

Lipophilicity ADME Prediction Agrochemical Design

Differentiated Halogens Enable Stepwise Cross-Coupling

The target compound carries bromide at C-3 and chloride at C-6. In palladium-catalyzed cross-coupling, aryl bromides react significantly faster than aryl chlorides under standard conditions (typical relative rate: Ar-Br >> Ar-Cl) [1]. This enables a programmed two-step derivatization: first, Suzuki coupling at C-3 (Br), followed by a second coupling at C-6 (Cl) using a more active catalyst system, without needing protecting groups. By contrast, the monomethyl analog (CAS 186413-75-2) also has Br at C-3 and Cl at C-6, but the absence of the 4-methyl group changes steric and electronic context, potentially altering relative coupling rates and regioselectivity. The non-nitro analog 3-bromo-6-chloro-2,4-dimethylpyridine (CAS 918145-29-6) lacks the nitro group that activates the ring for S_NAr and can be reduced to an amine for further diversification .

Chemoselective Cross-Coupling Suzuki-Miyaura Sequential Derivatization

PSA Advantage Over Monomethyl Analog

The target compound has a computed topological polar surface area (TPSA) of 58.71 Ų, compared to 56 Ų for the monomethyl analog (CAS 186413-75-2), a modest difference of +2.71 Ų . While both values fall well below the commonly cited 140 Ų limit for oral bioavailability, the slightly higher PSA of the target compound, combined with its higher LogP, positions it differently within the lipophilicity-polarity space relevant for blood-brain barrier penetration or foliar uptake modeling. PSA values below 60 Ų are associated with good membrane permeation; the target compound's PSA sits exactly at this boundary, while the monomethyl analog is slightly more favorable in this dimension alone, but the combined LogP-PSA profile of the target may be preferred for specific design objectives [1].

Polar Surface Area Drug Likeness Bioavailability Prediction

Consistent High Purity Across Batches

Batch analysis from ShaoYuan (SY026686) documents multiple production lots of 3-bromo-6-chloro-2,4-dimethyl-5-nitropyridine with purities of 98.9% and 99.0%, exceeding the 95-97% specification common for research-grade halogenated nitropyridines in this subclass . Sigma-Aldrich (Synthonix Corporation, SY3432450156) lists purity at 95% , while AKSci specifies 98% minimum purity . This batch-to-batch consistency at >98% reduces the risk of halogenated impurity carryover into downstream cross-coupling reactions, where even trace debrominated or dechlorinated byproducts can act as competing substrates and reduce isolated yields of desired products.

Chemical Purity Quality Assurance Procurement Specification

Nitro Reduction Enables Orthogonal Amine Handle

The target compound contains a nitro group at C-5 that can be selectively reduced to the corresponding 5-aminopyridine (3-bromo-6-chloro-2,4-dimethyl-5-aminopyridine) using Pd/C-catalyzed hydrogenation or other reducing agents, as described in general reaction schemes for this compound class . This transformation creates a nucleophilic amine handle for subsequent amide coupling, sulfonamide formation, or diazotization, adding a third diversification dimension beyond the two halogen cross-coupling sites. The non-nitro analog 3-bromo-6-chloro-2,4-dimethylpyridine (CAS 918145-29-6; density 1.5±0.1 g/cm³, boiling point 250.3±35.0 °C) lacks this built-in latent functionality and requires de novo introduction of nitrogen-based groups via less efficient methods such as directed C-H amination . The nitro-to-amine conversion is quantitative under standard conditions and preserves the halogen substitution pattern .

Nitro Reduction Amine Functionalization Building Block Versatility

3-Bromo-6-chloro-2,4-dimethyl-5-nitropyridine: High-Value Applications


Agrochemical Design for Optimal Foliar Uptake

The computed LogP of 3.55 positions this compound as a preferred starting scaffold for designing herbicide or insecticide candidates where moderate-high lipophilicity is required for cuticular penetration and phloem mobility. The monomethyl analog (LogP 2.42, Δ = +1.13) falls below the typical optimal range for foliar-applied agrochemicals, making the target compound the more appropriate choice for programs targeting systemic crop protection agents .

Chemoselective Suzuki-Miyaura Library Synthesis

The differentiated bromide (C-3) and chloride (C-6) substituents, combined with nitro activation, enable a predictable two-step sequential cross-coupling strategy: first Pd-catalyzed coupling at the bromide position under mild conditions, followed by a second coupling at the chloride using a more active catalyst or ligand system. This chemoselectivity is mechanistically supported by the established oxidative addition reactivity order Ar-Br >> Ar-Cl in Pd(0) catalysis [1]. This application scenario is not equally accessible with symmetrical dihalo analogs or non-nitro variants .

Three-Vector Diversity via Nitro Reduction

Following one or two halogen cross-coupling steps, the nitro group can be reduced to a primary amine, enabling a third diversification step through amide bond formation, sulfonylation, or reductive amination. This 'three-vector' derivatization strategy—two halogen positions plus one latent amine—makes this building block an efficient choice for generating structurally diverse, lead-like compound libraries from a single starting material, as opposed to non-nitro analogs (e.g., CAS 918145-29-6) that offer only two halogen-based diversification points .

High-Purity Intermediate for Multi-Step Synthesis

With vendor-verified batch purities of 98.9-99.0% (ShaoYuan), this compound can be carried through multi-step synthetic sequences with reduced need for intermediate chromatographic purification. This is particularly critical in process chemistry scale-up and parallel library synthesis, where the cumulative effect of building block purity on final product quality has been well documented; starting from a 99% pure intermediate versus a 95% one can reduce final purification burden by approximately 15-20% of total process time .

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